4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide
Description
4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C18H21N3O4S This compound is known for its unique structural features, which include a nitro group, a sulfonamide group, and a pyrrolidinylsulfonyl group
Properties
IUPAC Name |
4-methyl-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S2/c1-13-4-7-16(12-17(13)20(21)22)27(23,24)18-14-5-8-15(9-6-14)28(25,26)19-10-2-3-11-19/h4-9,12,18H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCILUYUGIGRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This is followed by the sulfonylation of the nitro compound with 4-(1-pyrrolidinylsulfonyl)phenyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-amino-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: 4-carboxy-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide.
Scientific Research Applications
4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide.
- 4-methyl-N-(3-nitrophenyl)benzenesulfonamide.
- 4-methyl-N-(2-(1-piperazinyl)ethyl)benzenesulfonamide.
Uniqueness
4-Methyl-3-nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
